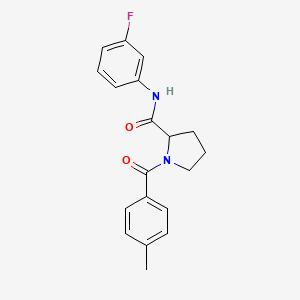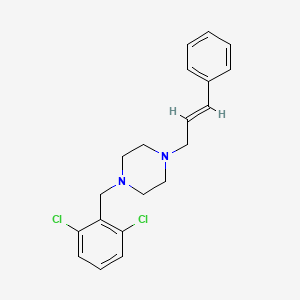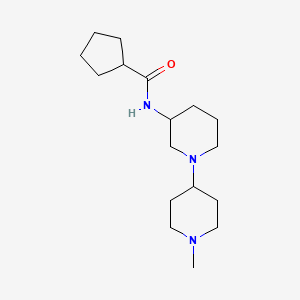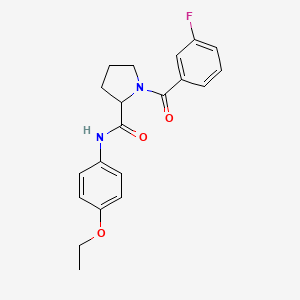
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of proline derivatives and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to improve cognitive function by reducing the accumulation of amyloid-beta plaques in the brain. In diabetes research, this compound has been found to improve glucose metabolism and insulin sensitivity.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. In cancer research, this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, this compound reduces the accumulation of amyloid-beta plaques by inhibiting the beta-secretase enzyme. In diabetes research, this compound improves glucose metabolism and insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound induces apoptosis and inhibits angiogenesis, which are important processes in tumor growth and metastasis. In Alzheimer's disease research, this compound reduces the accumulation of amyloid-beta plaques, which are toxic to brain cells. In diabetes research, this compound improves glucose metabolism and insulin sensitivity, which are important for maintaining normal blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide for lab experiments is its high potency and selectivity. It has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide research. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and diabetes. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, more research is needed to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis method of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide involves the reaction between 3-fluoroaniline and 4-methylbenzoyl chloride in the presence of proline and triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The product is obtained after purification through column chromatography.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-7-9-14(10-8-13)19(24)22-11-3-6-17(22)18(23)21-16-5-2-4-15(20)12-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQHISHSZVJBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6131294.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclopropyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6131305.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)
![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)
![N-(4-{1-methyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B6131337.png)

![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)

![2-[1-(3-phenylpropyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6131376.png)
![(3,4-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6131384.png)

